7-Azido-1-heptanol
Overview
Description
7-Azido-1-heptanol: is an organic compound with the molecular formula C7H15N3O It is characterized by the presence of an azide group (-N3) attached to the seventh carbon of a heptanol chain
Mechanism of Action
Mode of Action
Azides are known to be highly reactive and can undergo a variety of chemical reactions, including reduction to amines . This reactivity could potentially lead to various interactions with biological targets.
Biochemical Pathways
It’s known that azides can be incorporated into various biochemical pathways due to their reactivity . For instance, the branched-chain amino acid pathways can be extended to produce abiotic longer chain keto acids and alcohols by engineering the chain elongation activity of 2-isopropylmalate synthase .
Pharmacokinetics
The physical and chemical properties of a compound can give some insights into its potential pharmacokinetics . More research is needed to outline the ADME properties of 7-Azido-1-heptanol and their impact on its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, and the presence of other molecules that can react with azides . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Azido-1-heptanol can be synthesized through the nucleophilic substitution of 7-bromo-1-heptanol with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: 7-Azido-1-heptanol can undergo reduction reactions to form 7-amino-1-heptanol. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: The azide group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Alkynes in the presence of a copper catalyst for click chemistry.
Oxidation: Pyridinium chlorochromate or potassium permanganate.
Major Products:
Reduction: 7-amino-1-heptanol.
Substitution: Triazoles.
Oxidation: 7-azidoheptanal or 7-azidoheptanoic acid.
Scientific Research Applications
Chemistry: 7-Azido-1-heptanol is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry. These triazoles are valuable in the development of pharmaceuticals and materials science.
Biology and Medicine: The compound’s azide group allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways. This makes it useful in proteomics and cell imaging.
Industry: In materials science, this compound is used in the synthesis of polymers and other advanced materials. Its ability to undergo click chemistry reactions makes it a versatile component in the design of functionalized materials.
Comparison with Similar Compounds
7-Bromo-1-heptanol: Similar structure but with a bromine atom instead of an azide group.
7-Amino-1-heptanol: The reduction product of 7-Azido-1-heptanol.
1-Azido-2-heptanol: An isomer with the azide group on the first carbon.
Uniqueness: this compound is unique due to its azide group, which imparts high reactivity and versatility in synthetic applications. Its ability to undergo click chemistry reactions distinguishes it from other similar compounds, making it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
7-azidoheptan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-10-9-6-4-2-1-3-5-7-11/h11H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZFWZFKVCDRSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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